molecular formula C8H9ClN2S B13665812 Benzo[d]thiazol-5-ylmethanamine hydrochloride

Benzo[d]thiazol-5-ylmethanamine hydrochloride

Cat. No.: B13665812
M. Wt: 200.69 g/mol
InChI Key: DDZNNTPLOYBVFV-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-5-ylmethanamine hydrochloride is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is often used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-5-ylmethanamine hydrochloride typically involves the reaction of 2-aminothiophenol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring . The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-5-ylmethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzo[d]thiazol-5-ylmethanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-5-ylmethanamine hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme O-GlcNAcase, which is involved in the regulation of tau protein phosphorylation. This inhibition can potentially reduce the accumulation of hyperphosphorylated tau, a hallmark of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit O-GlcNAcase makes it a promising candidate for research in neurodegenerative diseases .

Properties

Molecular Formula

C8H9ClN2S

Molecular Weight

200.69 g/mol

IUPAC Name

1,3-benzothiazol-5-ylmethanamine;hydrochloride

InChI

InChI=1S/C8H8N2S.ClH/c9-4-6-1-2-8-7(3-6)10-5-11-8;/h1-3,5H,4,9H2;1H

InChI Key

DDZNNTPLOYBVFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CN)N=CS2.Cl

Origin of Product

United States

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